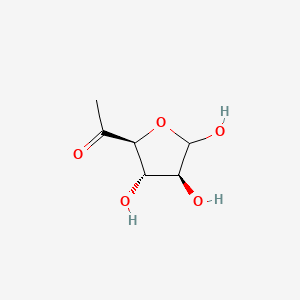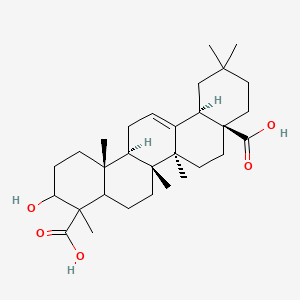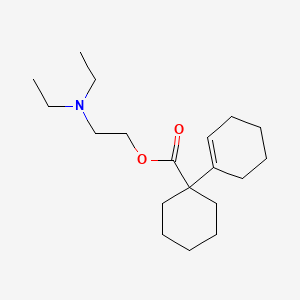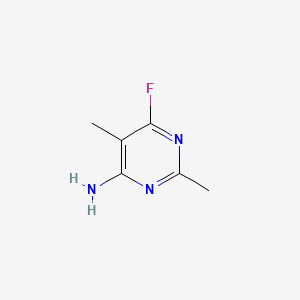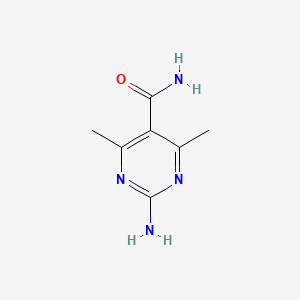![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol” is a chemical compound with the molecular formula C20H19NO4 . It is also known by other names such as 4’-Hydroxy-Pyriproxyfen and Pyriproxyfen-4’-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and more are available on PubChem .Applications De Recherche Scientifique
Fluorination of Phenols
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol can be involved in the selective fluorination of phenols. This process uses a removable 2-pyridyloxy group as an auxiliary, indicating potential applications in modifying the chemical properties of phenols for various research purposes (Lou et al., 2015).
Bioremediation of Environmental Pollutants
Compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol could have roles in the bioremediation of environmental pollutants such as Bisphenol A. Laccase enzymes, for instance, can degrade these pollutants in non-aqueous systems, hinting at potential environmental applications (Chhaya & Gupte, 2013).
Studies on Plant Metabolism
Investigations into the metabolism of similar compounds in plants, like tomatoes, have been conducted. These studies are important for understanding how plants metabolize various chemicals, which has implications in agriculture and plant biology (Fukushima, Fujisawa, & Katagi, 2005).
Oxidation and Reduction Studies
Research on the oxidation and reduction properties of phenols can be linked to compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol. These studies are crucial in understanding the chemical behavior of phenols and their derivatives, which can be applied in various scientific and industrial contexts (Chandra & Uchimaru, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenols have been explored as aldose reductase inhibitors and have shown antioxidant properties. This suggests potential therapeutic applications in the treatment of diseases related to oxidative stress (La Motta et al., 2007).
Propriétés
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

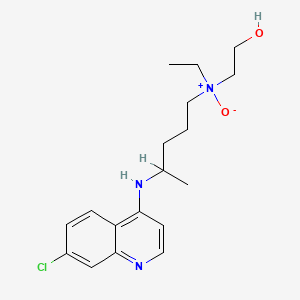
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)
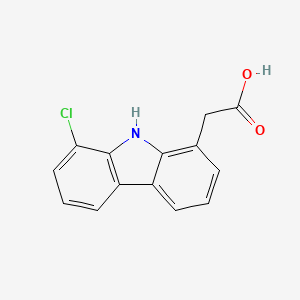
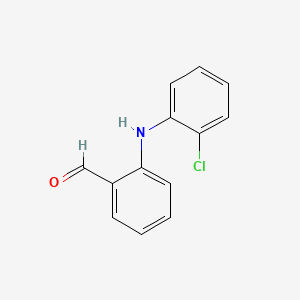
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
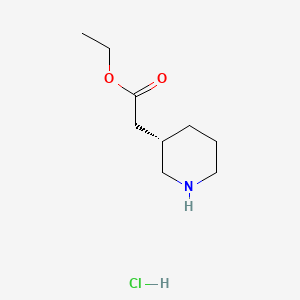
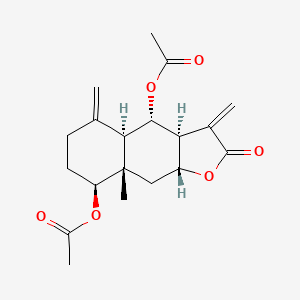
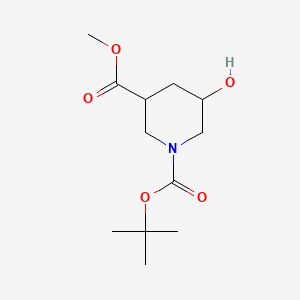
![(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/no-structure.png)
